(4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone
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Overview
Description
(4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone is a chemical compound that features a bromine atom, a trifluoromethoxy group, and a piperidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethoxy)benzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 4-bromo-3-(trifluoromethoxy)benzaldehyde is reacted with piperidine under suitable conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the final product, this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of (4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites, altering receptor conformation, and influencing downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(4-Chloro-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
(4-Bromo-3-(trifluoromethoxy)phenyl)(morpholin-1-yl)methanone: Similar structure but with a morpholinyl group instead of a piperidinyl group.
Uniqueness
The uniqueness of (4-Bromo-3-(trifluoromethoxy)phenyl)(piperidin-1-yl)methanone lies in its combination of a bromine atom, a trifluoromethoxy group, and a piperidinyl group. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethoxy)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO2/c14-10-5-4-9(8-11(10)20-13(15,16)17)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIQDOGDSCUMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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